(alphaR,betaR,2S)-beta-Methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide
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Overview
Description
(alphaR,betaR,2S)-beta-Methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR,betaR,2S)-beta-Methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the thiazole ring, and the addition of the methoxy and methyl groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiazole Ring: This step may involve the use of thiazole derivatives and coupling reactions.
Functional Group Addition: The methoxy and methyl groups can be introduced through substitution reactions using reagents such as methyl iodide and methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(alphaR,betaR,2S)-beta-Methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Methyl iodide, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(alphaR,betaR,2S)-beta-Methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (alphaR,betaR,2S)-beta-Methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (alphaR,2S)-alpha-Phenyl-2-piperidineacetic Acid Ethyl Ester Hydrochloride
- 1,4-Dimethylbenzene
Uniqueness
(alphaR,betaR,2S)-beta-Methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide is unique due to its combination of a pyrrolidine ring, a thiazole ring, and various functional groups. This unique structure gives it distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-methoxy-2-methyl-N-[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]-3-pyrrolidin-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-14(18(25-2)16-9-6-10-21-16)19(24)23-17(20-22-11-12-26-20)13-15-7-4-3-5-8-15/h3-5,7-8,11-12,14,16-18,21H,6,9-10,13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJXLBUATFRXDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CCCN1)OC)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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